

Comparative Analysis of DHODH Inhibitors: hDHODH-IN-1 versus Brequinar

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Compound of Interest		
Compound Name:	hDHODH-IN-1	
Cat. No.:	B2805237	Get Quote

This guide provides a detailed, data-driven comparison of two prominent inhibitors of human dihydroorotate dehydrogenase (hDHODH): **hDHODH-IN-1** and Brequinar. Dihydroorotate dehydrogenase is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making DHODH a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[3][4][5]

Brequinar, a well-characterized compound, has been extensively studied and entered clinical trials for cancer and as an immunosuppressant.[5][6][7][8] **hDHODH-IN-1** is a more recently identified potent inhibitor. This guide will objectively compare their performance based on available experimental data, detail the protocols used for their evaluation, and visualize the underlying biological and experimental processes.

Mechanism of Action

Both **hDHODH-IN-1** and Brequinar function by inhibiting the enzymatic activity of DHODH. This enzyme is located on the inner mitochondrial membrane and facilitates the oxidation of dihydroorotate to orotate, using a flavin mononucleotide (FMN) cofactor and transferring electrons to the electron transport chain via ubiquinone.[2][9] By blocking this step, the inhibitors deplete the intracellular pool of pyrimidines, which are vital for DNA and RNA synthesis. This leads to cell cycle arrest and an inhibition of cell proliferation.[4][10][11]

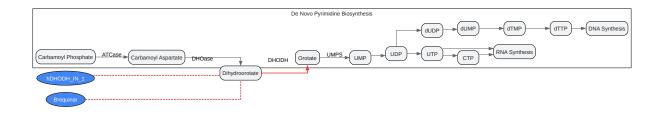




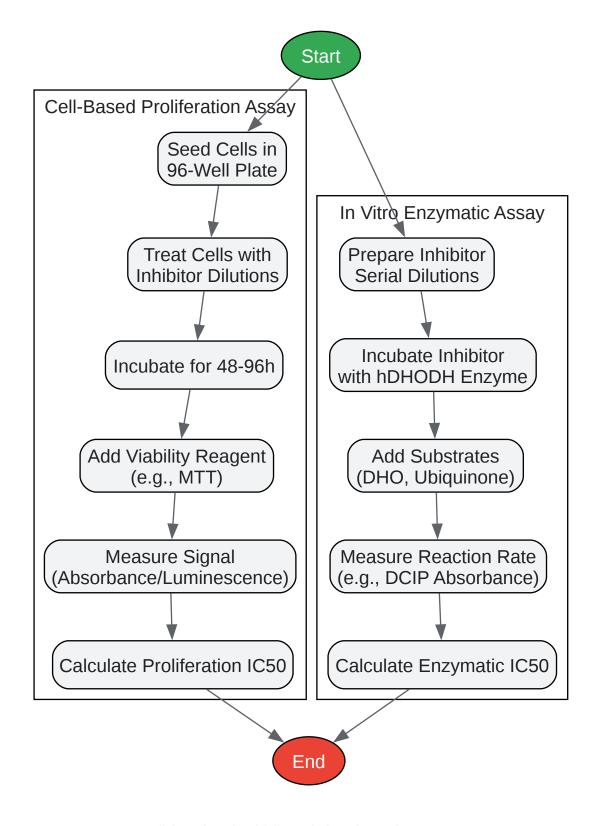


Brequinar is known to be a potent, selective, and slow-binding inhibitor of hDHODH.[6][8] Kinetic studies have shown its inhibition is noncompetitive with respect to the substrate dihydroorotate and follows a mixed-type inhibition pattern concerning the co-substrate ubiquinone.[12] The primary mechanism of its antiproliferative and immunosuppressive effects is the suppression of de novo pyrimidine synthesis.[13]









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